molecular formula C21H34N2 B12590218 Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- CAS No. 625844-75-9

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-

Cat. No.: B12590218
CAS No.: 625844-75-9
M. Wt: 314.5 g/mol
InChI Key: FAQZQTSIIUCVFI-UHFFFAOYSA-N
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Description

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- typically involves a multicomponent reaction. One efficient method is the domino three-component reaction, which includes readily available carbonyl compounds such as aryl aldehydes or isatins, active methylene compounds, and kojic acid as a Michael donor. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature . This method is advantageous due to its mild reaction conditions, energy efficiency, and short reaction time.

Industrial Production Methods

For industrial-scale production, the same domino reaction can be scaled up efficiently. The process benefits from broad functional group tolerances, utilization of reusable catalysts, and a green solvent system. The methodology is metal-free, ligand-free, and waste-free, making it environmentally benign and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for specific binding to enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- stands out due to its unique spirocyclic framework, which imparts significant rigidity and stability. This makes it particularly valuable in applications requiring robust and stable molecular structures .

Properties

CAS No.

625844-75-9

Molecular Formula

C21H34N2

Molecular Weight

314.5 g/mol

IUPAC Name

3-amino-2-methylspiro[4.14]nonadeca-1,3-diene-4-carbonitrile

InChI

InChI=1S/C21H34N2/c1-18-16-21(19(17-22)20(18)23)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21/h16H,2-15,23H2,1H3

InChI Key

FAQZQTSIIUCVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CCCCCCCCCCCCCC2)C(=C1N)C#N

Origin of Product

United States

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